molecular formula C26H29ClN2O5S B2803017 N-(3-chloro-4-methoxyphenyl)-2-(3-((4-isobutylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1357813-80-9

N-(3-chloro-4-methoxyphenyl)-2-(3-((4-isobutylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2803017
CAS RN: 1357813-80-9
M. Wt: 517.04
InChI Key: PMQCEVPVEBURPQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-((4-isobutylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H29ClN2O5S and its molecular weight is 517.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant Agents : A study detailed the synthesis of heterocyclic compounds incorporating a sulfonamide thiazole moiety, leading to the identification of compounds with significant anticonvulsive effects, highlighting the therapeutic potential of such chemical structures in medical research A. A. Farag et al., 2012.

Pesticide Potential

  • Powder Diffraction Data of N-Derivatives : N-derivatives of a related compound were characterized by X-ray powder diffraction, indicating potential as pesticides. This study presents experimental data crucial for understanding the physical properties of these organic compounds E. Olszewska et al., 2011.

Structural and Inclusion Compounds

  • Salt and Inclusion Compounds of Isoquinoline Derivatives : Investigating the structural aspects of amide-containing isoquinoline derivatives, this research explores their interactions with mineral acids and the resulting properties. Such studies contribute to the development of new materials with unique chemical behaviors A. Karmakar et al., 2007.

Analgesic Capsaicinoids

  • Potent Analgesic Capsaicinoid : The crystal structure of a capsaicinoid, which is closely related in structure to the specified compound, was determined, providing insights into its analgesic properties. This study supports the ongoing search for new pain relief agents N. Park et al., 1995.

Ureidobenzenesulfonyl Chlorides

  • Chemistry of Ureidobenzenesulfonyl Chlorides : This research focuses on the reactions of various urea derivatives with chlorosulfonic acid, revealing the potential for developing new chemical entities with distinct functionalities. Such synthetic pathways are crucial for creating novel compounds for further pharmacological evaluation N. Akhtar et al., 1977.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-3-[4-(2-methylpropyl)phenyl]sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O5S/c1-16(2)12-19-6-9-21(10-7-19)35(32,33)25-17(3)13-18(4)29(26(25)31)15-24(30)28-20-8-11-23(34-5)22(27)14-20/h6-11,13-14,16H,12,15H2,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQCEVPVEBURPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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